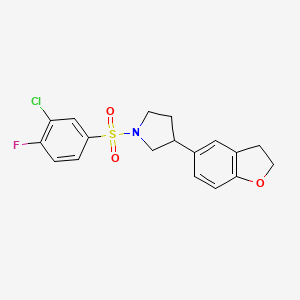

2-苯并噻唑-2-基-3-羟基-5,5-二甲基环己-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Chemical Reactions Analysis

The protocol for the synthesis of 2-phenylbenzothiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes . The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min .科学研究应用

缓蚀作用

2-苯并噻唑-2-基-3-羟基-5,5-二甲基环己-2-烯-1-酮等苯并噻唑衍生物因其缓蚀作用而被广泛研究。研究表明,某些苯并噻唑衍生物在恶劣环境(如 1 M HCl 溶液)中对钢腐蚀具有优异的稳定性和高抑制效率。这些缓蚀剂可以通过物理和化学吸附附着在表面上,从而形成一层保护层,防止腐蚀过程。使用密度泛函理论 (DFT) 方法计算的量子化学参数证实了实验结果,加深了对分子相互作用的理解 (胡等人,2016)。

抗肿瘤活性

一些苯并噻唑衍生物因其显着的抗肿瘤活性而受到认可。一项研究重点研究了苯并噻唑的特定喹啉酯衍生物,该衍生物对各种人癌细胞系表现出显着的抗肿瘤特性。特别注意了该化合物与生物系统相互作用,导致形成反应性氧离子中间体。发现苯并噻唑取代基的存在会影响形成的阳离子的电离速率和选择性,这表明分子结构与其生物活性之间存在细微的相互作用 (王等人,2009)。

药理应用

苯并噻唑及其衍生物在制药领域也有着广泛的应用。它们的结构多功能性和与各种生物分子的结合潜力使它们成为极大的兴趣领域。涵盖 2010 年至 2014 年间提交的专利的全面综述突出了苯并噻唑衍生物表现出的广泛生物活性,包括抗菌、镇痛、抗炎和抗糖尿病特性。其中,2-芳基苯并噻唑部分特别值得注意,正在开发用于癌症治疗。这突出了该化合物在药物发现中的重要性及其产生新的治疗剂的潜力 (卡马尔等人,2015)。

作用机制

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-15(2)7-10(17)13(11(18)8-15)14-16-9-5-3-4-6-12(9)19-14/h3-6,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRYHLSPFVHAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3S2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2644447.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2644449.png)

![(Z)-13-acetyl-2-(2-hydroxy-3-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2644455.png)

![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2644460.png)